5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Overview
Description
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C12H20N4. It is a derivative of pyridine and contains an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine typically involves the reaction of pyridin-2-amine with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters. Purification steps, such as recrystallization or column chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced forms of the compound, which may include different functional groups.
Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups introduced by the nucleophiles.
Scientific Research Applications
Chemistry: In chemistry, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the construction of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may be used to develop new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer drugs. It can be used as a precursor or intermediate in the synthesis of kinase inhibitors, which are important in cancer treatment.
Industry: In the chemical industry, this compound is utilized in the production of various chemical products, including agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibitors, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.
Comparison with Similar Compounds
4-Ethylpiperazine: A simpler compound lacking the pyridine ring.
Pyridin-2-amine: The parent compound without the ethylpiperazine group.
Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.
Uniqueness: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is unique due to its combination of the pyridine and piperazine moieties, which provides distinct chemical and biological properties compared to its simpler analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBMPQTXVZMFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670506 | |
Record name | 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180132-17-5 | |
Record name | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180132-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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